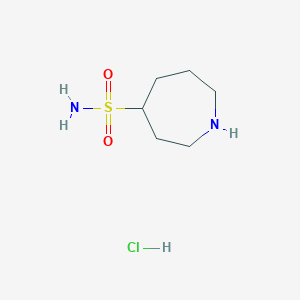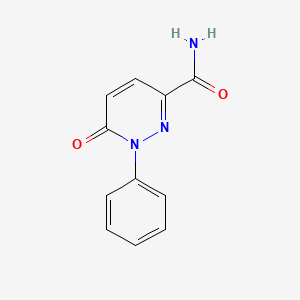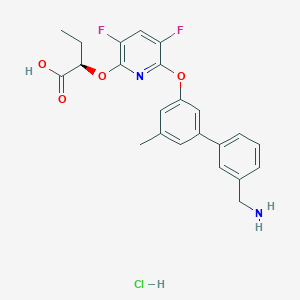
Azepane-4-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepane-4-sulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. It is a heterocyclic organic compound that contains a seven-membered ring with a nitrogen atom and a sulfonamide group. This compound has been widely studied for its unique properties, including its ability to inhibit certain enzymes and its potential as a drug candidate.
Applications De Recherche Scientifique
Azepane-4-sulfonamide hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology. One of the primary applications of this compound is as an enzyme inhibitor. Several studies have shown that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in the body. This inhibition can have potential therapeutic applications, such as in the treatment of glaucoma and epilepsy.
Mécanisme D'action
The mechanism of action of azepane-4-sulfonamide hydrochloride involves the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound binds to the active site of the enzyme and prevents the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which can have several downstream effects on pH regulation and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of carbonic anhydrase in a dose-dependent manner. In vivo studies have shown that this compound can lower intraocular pressure in animal models of glaucoma, indicating its potential therapeutic application in this condition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of azepane-4-sulfonamide hydrochloride for lab experiments is its well-established synthesis method. This compound can be easily synthesized and purified, making it readily available for use in various studies. However, one of the limitations of this compound is its potential toxicity. Several studies have shown that this compound can have toxic effects on certain cell lines, indicating the need for caution when using this compound in lab experiments.
Orientations Futures
Several future directions for research on azepane-4-sulfonamide hydrochloride are possible. One potential direction is the development of new synthesis methods to obtain derivatives of this compound with improved properties. Another potential direction is the investigation of the potential therapeutic applications of this compound in other conditions, such as epilepsy and cancer. Additionally, further studies are needed to determine the potential toxicity of this compound and to develop methods to mitigate any potential adverse effects.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the scientific community for its potential applications in various fields. Its ability to inhibit certain enzymes, such as carbonic anhydrase, makes it a promising drug candidate for the treatment of several conditions. However, further research is needed to determine its potential toxicity and to develop new synthesis methods and therapeutic applications.
Méthodes De Synthèse
The synthesis of azepane-4-sulfonamide hydrochloride involves the reaction of 4-aminobutyric acid with chlorosulfonic acid, followed by the addition of sodium hydroxide and hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used in several studies to obtain pure this compound.
Propriétés
IUPAC Name |
azepane-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2,(H2,7,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKJQGACPRXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[2-hydroxy-2-(2-methylphenyl)ethyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358246.png)
![2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one](/img/structure/B7358248.png)
![2-[4-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7358251.png)
![1-tert-butyl-6-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358253.png)
![6-(3-Pyrazol-1-ylpropylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358261.png)
![1-(3-fluoro-4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358269.png)
![1-cyclopropyl-3-[4-[1-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]ethyl]phenyl]urea](/img/structure/B7358274.png)
![2,2-dimethyl-3-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]propanamide](/img/structure/B7358283.png)
![6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358284.png)
![1-tert-butyl-6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358294.png)
![2-[3-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358303.png)


